1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one
CAS No.: 893912-96-4
Cat. No.: VC4143001
Molecular Formula: C19H20ClN5OS
Molecular Weight: 401.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893912-96-4 |
|---|---|
| Molecular Formula | C19H20ClN5OS |
| Molecular Weight | 401.91 |
| IUPAC Name | 1-(azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |
| Standard InChI | InChI=1S/C19H20ClN5OS/c20-14-5-7-15(8-6-14)25-18-16(11-23-25)19(22-13-21-18)27-12-17(26)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2 |
| Standard InChI Key | BQWWIPRSBQADSL-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Introduction
The compound 1-(azepan-1-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a complex organic molecule that incorporates several key structural elements, including an azepane ring, a pyrazolo[3,4-d]pyrimidine moiety, and a sulfanyl linkage. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which can be attributed to its diverse structural components.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, introduction of the 4-chlorophenyl group, and attachment of the azepan-1-yl moiety. The sulfanyl linkage is likely introduced through a nucleophilic substitution or addition reaction.
Synthetic Route
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Formation of Pyrazolo[3,4-d]Pyrimidine Core:
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This involves condensation reactions between appropriate precursors, such as hydrazine derivatives and pyrimidine building blocks.
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Introduction of 4-Chlorophenyl Group:
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Typically achieved through electrophilic aromatic substitution or cross-coupling reactions.
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Attachment of Azepan-1-yl Moiety:
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Involves nucleophilic substitution or alkylation reactions.
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Introduction of Sulfanyl Linkage:
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May involve the use of thiols or sulfide sources in the presence of a catalyst.
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Potential Applications
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Protein Kinase Modulators: Similar compounds have been explored for their ability to modulate protein kinase activity, which is crucial in various signaling pathways related to diseases such as cancer and inflammatory disorders .
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Antiviral Agents: The pyrazolo[3,4-d]pyrimidine core is reminiscent of structures used in antiviral drug design, suggesting potential applications in this area .
Solubility and Stability
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The solubility of this compound would likely be influenced by its structural components, with the azepane ring potentially enhancing solubility in organic solvents.
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Stability could be affected by the presence of the sulfanyl linkage, which may be susceptible to oxidation.
Spectroscopic Analysis
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NMR Spectroscopy: Useful for confirming the structure and identifying key functional groups.
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Mass Spectrometry: Essential for determining the molecular weight and confirming the molecular formula.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-(azepan-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-(methylthio)-1H-pyrazole-3-carboxamide | C23H23Cl3N4OS | 509.9 g/mol | Protein kinase modulation, antiviral activity |
| (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone | Not specified | Not specified | Metabolic syndrome treatment, CNS disorders |
| 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide derivatives | Not specified | Not specified | Antiviral activity against influenza A virus |
This table highlights the diversity of compounds with similar structural motifs and their potential applications in medicinal chemistry.
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